molecular formula C13H13N3O4S B4522701 N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine

N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine

Cat. No.: B4522701
M. Wt: 307.33 g/mol
InChI Key: BBJLSTDUCMWHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.06267708 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Research in the field of organic synthesis has highlighted the utility of N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine in the formation of novel pyridazin-3-one derivatives. Ibrahim and Behbehani (2014) described a general route for synthesizing a new class of pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds, including p-nitrophenylacetic acid and cyanoacetic acid. This method yields pyridazin-3-one derivatives as the sole isolable products in excellent yield, showcasing the compound's role in synthesizing fused azines and offering a pathway to explore the viability of reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds for creating a variety of derivative compounds (H. M. Ibrahim & H. Behbehani, 2014).

Photocatalytic Decomposition

The photocatalytic properties of materials derived from this compound have been studied to understand their decomposition under photocatalytic conditions. Matsushita et al. (2007) investigated the photocatalytic decomposition of alanine as a representative amino acid on TiO2 surfaces. Their research showed acetic acid as a major stable intermediate, indicating a potential pathway for the compound's involvement in photocatalytic processes, including environmental purification or synthetic applications (Masami Matsushita et al., 2007).

Corrosion Inhibition

Kaya et al. (2016) explored the corrosion inhibitive performance of amino acids, including alanine, on metal surfaces. Their study utilized quantum chemical calculations and molecular dynamic simulations to discuss the corrosion inhibition effects of amino acids in various phases, including gas and liquid. This work implies that derivatives of this compound could potentially serve as corrosion inhibitors for protecting metal surfaces in industrial applications (S. Kaya et al., 2016).

Polymer Synthesis

Gao, Sanda, and Masuda (2003) reported on the synthesis and polymerization of novel amino acid-derived acetylene monomers. Their work highlights the potential of using this compound in the development of polymers with unique properties, such as high specific rotation and helical conformation, which could be beneficial in material science and engineering (Guangzheng Gao et al., 2003).

Properties

IUPAC Name

2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8(13(19)20)14-11(17)7-16-12(18)5-4-9(15-16)10-3-2-6-21-10/h2-6,8H,7H2,1H3,(H,14,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLSTDUCMWHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine
Reactant of Route 2
Reactant of Route 2
N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine
Reactant of Route 3
Reactant of Route 3
N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine
Reactant of Route 4
N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine
Reactant of Route 5
N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine
Reactant of Route 6
N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.